molecular formula C9H15NOS B1365077 (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol CAS No. 132335-49-0

(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B1365077
CAS No.: 132335-49-0
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-MRVPVSSYSA-N
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Description

®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral compound featuring a thiophene ring, a dimethylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and ®-3-dimethylamino-1-propanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The thiophene-2-carbaldehyde is reacted with ®-3-dimethylamino-1-propanol in the presence of the base to form the desired product.

Industrial Production Methods

Industrial production of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Thiophene-2-carbaldehyde derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: The enantiomer of the compound.

    3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: The racemic mixture.

    Thiophene-2-carbaldehyde: A precursor in the synthesis.

Uniqueness

®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the dimethylamino group and thiophene ring also contributes to its distinct chemical properties.

Properties

IUPAC Name

(1R)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNSHMHUZCRLN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435606
Record name (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132335-49-0
Record name (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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